molecular formula C10H17ClN4 B1443581 Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride CAS No. 1361114-31-9

Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride

Cat. No.: B1443581
CAS No.: 1361114-31-9
M. Wt: 228.72 g/mol
InChI Key: PUIWYXLAINQVEW-UHFFFAOYSA-N
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Description

Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a piperidine ring and a pyrazine ring, which are connected through a methylamine linker. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Formation of the Pyrazine Ring: The pyrazine ring is usually synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

    Linking the Rings: The piperidine and pyrazine rings are linked through a methylamine group, which can be introduced via reductive amination or other suitable methods.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the pyrazine or piperidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Potential use in drug discovery and development, particularly in the design of compounds targeting specific receptors or enzymes.

    Industry: Could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as receptors, enzymes, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine, methylpiperidine, and piperidine carboxylic acids.

    Pyrazine Derivatives: Compounds such as pyrazine, methylpyrazine, and pyrazine carboxamides.

Uniqueness

Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride is unique due to its specific combination of a piperidine and pyrazine ring linked by a methylamine group. This structure may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-methyl-3-piperidin-3-ylpyrazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.ClH/c1-11-10-9(13-5-6-14-10)8-3-2-4-12-7-8;/h5-6,8,12H,2-4,7H2,1H3,(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIWYXLAINQVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CN=C1C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 2
Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 4
Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 5
Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 6
Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride

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